Britannin
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Overview
Description
Britannin is a natural sesquiterpene lactone isolated from plants of the genus Inula, particularly Inula britannica. It has gained significant attention due to its diverse biological activities, including anti-inflammatory, anticancer, and immunomodulatory properties .
Mechanism of Action
Target of Action
Britannin, a sesquiterpene lactone isolated from Inula aucheriana, primarily targets the NLRP3 inflammasome . The NLRP3 inflammasome is a protein complex found in the cytoplasm of cells, including nonimmune cells and immune cells . It plays a crucial role in the production of pro-inflammatory cytokines and drives pathological processes .
Mode of Action
This compound interacts with its target, the NLRP3 inflammasome, by directly binding to the NLRP3 NACHT domain at Arg335 and Gly271 . This interaction interrupts the assembly step of the NLRP3 inflammasome, especially the interaction between NLRP3 and NEK7 . This compound suppresses NLRP3 activation in an ATPase-independent way .
Biochemical Pathways
This compound affects several biochemical pathways. It induces reactive oxygen species (ROS)-mediated apoptotic cell death . This compound also activates the mitochondrial apoptotic pathway . It increases the expression of Bax protein and decreases the expression of Bcl-2, which are positively correlated with elevated expression of p53 . Moreover, this compound suppresses the NF-κB pathway .
Result of Action
This compound has been shown to inhibit cell growth and induce apoptosis in various cancer cells . It reduces the viability of cells and induces cell cycle arrest . This compound also increases reactive oxygen species (ROS) generation, which triggers the loss of mitochondrial transmembrane potential and the subsequent release of cytochrome c from mitochondria into the cytosol .
Biochemical Analysis
Biochemical Properties
Britannin interacts with several biomolecules, including Bcl-2, Bax, and p53 proteins . It decreases the expression of Bcl-2, while increasing the expression of Bax and p53 . These interactions play a crucial role in the induction of apoptosis in cancer cells .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. In human breast cancer cells, it inhibits growth and induces apoptosis . It also suppresses NLRP3-mediated pyroptosis in both murine and human macrophages . This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through several mechanisms. It binds to the NLRP3 NACHT domain at Arg335 and Gly271, inhibiting the activation step of NLRP3 inflammasome . It also triggers the loss of mitochondrial transmembrane potential and the subsequent release of cytochrome c from mitochondria into cytosol .
Metabolic Pathways
This compound is involved in several metabolic pathways. It increases reactive oxygen species (ROS) generation, which triggers changes in mitochondrial transmembrane potential
Preparation Methods
Britannin is typically extracted from the aerial parts of Inula britannica using organic solvents. The extraction process involves drying the plant material, followed by maceration or Soxhlet extraction with solvents such as ethanol or methanol. The crude extract is then subjected to chromatographic techniques, such as column chromatography, to isolate this compound .
Chemical Reactions Analysis
Britannin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction of this compound can be achieved using reducing agents like sodium borohydride.
Substitution: This compound can undergo substitution reactions, particularly at the lactone ring, using reagents such as alkyl halides.
Scientific Research Applications
Comparison with Similar Compounds
Britannin is unique among sesquiterpene lactones due to its specific molecular targets and pathways. Similar compounds include:
Helenalin: Another sesquiterpene lactone with anti-inflammatory and anticancer properties.
Gaillardin: Known for its anticancer activity.
Bigelovin: Exhibits similar bioactivities but with different molecular targets.
This compound stands out due to its potent inhibition of the NLRP3 inflammasome and its ability to induce apoptosis through the mitochondrial pathway .
Biological Activity
Britannin, a sesquiterpene lactone extracted from the plant Inula britannica, has garnered significant attention in recent years due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, focusing on its anticancer, anti-inflammatory, antimicrobial, and hepatoprotective properties, supported by experimental data and case studies.
Chemical Structure and Properties
This compound is characterized by its unique sesquiterpene lactone structure, which contributes to its biological activities. The chemical formula for this compound is C15H24O4, and its structure can be visualized as follows:
Chemical Structure of this compound
Inhibition of Cell Proliferation and Migration
Recent studies have demonstrated that this compound exhibits potent anticancer properties, particularly against lung cancer cells (A549). The compound significantly inhibits cell proliferation and migration in a dose-dependent manner. A study conducted using CCK-8 assays revealed that treatment with increasing concentrations of this compound resulted in a marked decrease in cell viability in A549 cells, while exhibiting no toxicity to normal lung epithelial cells (16HBE) .
Key Findings:
- Cell Viability: A549 cell viability decreased significantly with increasing this compound concentrations (10-20 µM) compared to control.
- Proliferation Assays: EdU staining and colony formation assays confirmed reduced proliferation rates in treated cells .
Concentration (µM) | Cell Viability (%) |
---|---|
0 | 100 |
10 | 75 |
20 | 50 |
The mechanism by which this compound exerts its anticancer effects involves the inhibition of glycolysis and modulation of epithelial-mesenchymal transition (EMT) markers. The study indicated that this compound treatment led to decreased expression of N-cadherin and Snail while increasing E-cadherin levels, suggesting a reversal of EMT processes associated with cancer metastasis .
Anti-inflammatory Effects
This compound has also been shown to possess anti-inflammatory properties. In vitro studies indicate that it can inhibit the production of pro-inflammatory cytokines, thereby mitigating inflammatory responses. This effect is particularly relevant in chronic inflammatory diseases where cytokine overproduction plays a crucial role.
Antimicrobial Activity
Research has highlighted the antimicrobial properties of this compound against various pathogens. Extracts containing this compound have demonstrated efficacy against bacterial strains such as Staphylococcus aureus and Escherichia coli. The antimicrobial activity is attributed to the disruption of bacterial cell membranes and inhibition of metabolic pathways .
Hepatoprotective Effects
This compound's hepatoprotective effects have been evaluated in animal models subjected to liver injury induced by toxins like LPS (lipopolysaccharides). Studies suggest that this compound administration resulted in reduced liver damage markers and improved liver function parameters, indicating its potential as a therapeutic agent for liver diseases .
Properties
IUPAC Name |
[(3aS,5R,5aS,6S,8S,8aS,9S,9aR)-9-acetyloxy-8-hydroxy-5,8a-dimethyl-1-methylidene-2-oxo-4,5,5a,6,7,8,9,9a-octahydro-3aH-azuleno[6,5-b]furan-6-yl] acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26O7/c1-8-6-12-15(9(2)18(23)26-12)17(25-11(4)21)19(5)14(22)7-13(16(8)19)24-10(3)20/h8,12-17,22H,2,6-7H2,1,3-5H3/t8-,12+,13+,14+,15-,16-,17+,19-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXEGMONJOSAULB-IZZBGLMFSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C(C(C3(C1C(CC3O)OC(=O)C)C)OC(=O)C)C(=C)C(=O)O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@H]2[C@H]([C@@H]([C@]3([C@H]1[C@H](C[C@@H]3O)OC(=O)C)C)OC(=O)C)C(=C)C(=O)O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26O7 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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